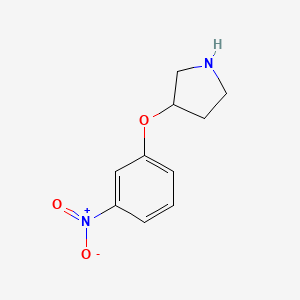

3-(3-Nitrophenoxy)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the fields of organic and medicinal chemistry. These cyclic molecules, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and form the core of many biologically active molecules, including alkaloids, vitamins, and hormones. jst-ud.vnsmolecule.com Their significance stems from their diverse chemical reactivity and their ability to interact with biological targets with high specificity. jst-ud.vn

In organic synthesis, nitrogen heterocycles serve as versatile intermediates and catalysts. jst-ud.vn Their structural diversity allows for extensive chemical modifications, providing access to a vast chemical space for the development of novel compounds. They are integral to the synthesis of a wide array of materials, including polymers, dyes, and agrochemicals. smolecule.combldpharm.com For instance, over 70% of modern agrochemicals incorporate heterocyclic structures containing nitrogen. bldpharm.com

In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug design. An analysis of FDA-approved drugs revealed that 59% of small-molecule therapeutics contain a nitrogen heterocycle. bldpharm.com These scaffolds are present in a broad spectrum of pharmaceuticals, including antibiotics, anticancer agents, and antiviral drugs. jst-ud.vncymitquimica.com The presence of the nitrogen atom often imparts favorable physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. scribd.com

The Pyrrolidine (B122466) Ring System as a Foundational Scaffold in Chemical Design

Among the myriad of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a particularly valuable scaffold in chemical design. cymitquimica.comresearchgate.net Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to its flat, aromatic counterparts. researchgate.netcymitquimica.com This three-dimensionality is a key feature that can lead to enhanced biological activity and selectivity. cymitquimica.com

The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. researchgate.net Its prevalence is due to several advantageous characteristics. The sp³-hybridized carbon atoms in the pyrrolidine ring introduce stereochemistry, which can significantly influence a molecule's biological profile. cymitquimica.comontosight.ai Furthermore, the pyrrolidine scaffold possesses a degree of structural rigidity, which can help in pre-organizing substituents for optimal interaction with a biological target. scribd.com The nitrogen atom in the ring can also act as a hydrogen bond acceptor or be protonated to form a cationic center, further enhancing its interaction capabilities.

The versatility of the pyrrolidine scaffold is evident in its wide range of biological activities, which include anticancer, antidiabetic, antiviral, and anti-inflammatory properties. cymitquimica.com Extensive research has focused on the chemical modification of the pyrrolidine ring at various positions to develop new therapeutic agents. cymitquimica.comscribd.com

Contextualizing 3-(3-Nitrophenoxy)pyrrolidine within the Broader Pyrrolidine Chemical Space

This compound is a specific derivative within the vast chemical space of pyrrolidine-containing molecules. This compound features a pyrrolidine ring substituted at the 3-position with a phenoxy group, which in turn is substituted with a nitro group at the meta-position. The presence of the pyrrolidine ring provides the foundational three-dimensional structure, while the 3-nitrophenoxy substituent introduces specific electronic and steric properties that can modulate its chemical reactivity and potential biological activity.

While extensive research has been conducted on various substituted pyrrolidines, specific literature detailing the synthesis and application of this compound is limited. It is often cataloged as a chemical intermediate, suggesting its primary role is as a building block for the synthesis of more complex molecules. The individual components of the molecule, the pyrrolidine ring and the nitrophenoxy group, are common motifs in medicinal chemistry. The nitro group, for instance, can serve as a precursor for an amino group through reduction, which can then be further functionalized.

The hydrochloride salt of the (S)-enantiomer, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, is noted for its potential as an intermediate in organic synthesis and for its potential pharmacological effects, though detailed studies are needed. cymitquimica.com The presence of the nitro group on the phenyl ring makes it a candidate for nucleophilic aromatic substitution reactions.

Given the common use of similar structures in the development of bioactive compounds, it is plausible that this compound serves as a key intermediate in the synthesis of novel therapeutic agents or functional materials. Its structural features, a combination of a chiral, non-planar core with an electronically distinct aromatic side chain, make it a valuable synthon for creating diverse molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(3-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10/h1-3,6,10-11H,4-5,7H2 |

InChI Key |

SRLOKZSYXKQYDZ-UHFFFAOYSA-N |

SMILES |

C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation of Nitrophenoxypyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Advanced Two-Dimensional NMR Techniques

Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)

Two-dimensional nuclear magnetic resonance (2D NMR) experiments like TOCSY and NOESY are powerful tools for establishing connectivity and spatial relationships between protons within a molecule.

Total Correlated Spectroscopy (TOCSY) is instrumental in identifying protons that are part of the same spin system. In the case of 3-(3-Nitrophenoxy)pyrrolidine, TOCSY would reveal the correlations between all the protons within the pyrrolidine (B122466) ring, as they form a continuous network of coupled spins. For instance, irradiation of one of the pyrrolidine protons would show cross-peaks to all other protons on the ring. This technique would also delineate the separate spin systems of the aromatic ring.

| Proton Pair | Expected TOCSY Correlation | Expected NOESY Correlation | Structural Implication |

| H2 / H3 (Pyrrolidine) | Yes | Yes | Vicinal protons on the pyrrolidine ring. |

| H3 / H4 (Pyrrolidine) | Yes | Yes | Vicinal protons on the pyrrolidine ring. |

| H4 / H5 (Pyrrolidine) | Yes | Yes | Vicinal protons on the pyrrolidine ring. |

| H2' / H4' (Aromatic) | Yes | No (meta) | Protons within the same aromatic spin system. |

| H3 (Pyrrolidine) / H2' or H4' (Aromatic) | No | Yes | Spatial proximity indicating the phenoxy linkage at the C3 position of the pyrrolidine ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation patterns of organic molecules, thereby providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound with high precision. This allows for the calculation of the elemental formula. For this compound (C10H12N2O3), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C10H12N2O3 |

| Calculated Monoisotopic Mass | 208.0848 g/mol |

| Expected HRMS [M+H]+ | 209.0921 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While derivatization might be necessary for some pyrrolidine compounds, GC-MS analysis of this compound would provide a retention time characteristic of the compound and a mass spectrum revealing its fragmentation pattern under electron ionization (EI). The fragmentation of related α-pyrrolidinophenone synthetic cathinones often involves the loss of the pyrrolidine neutral (71 Da) to form an alkylphenone cation. Similar fragmentation pathways could be anticipated for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation behavior of protonated fulleropyrrolidine derivatives has been studied, showing that the fragmentation can occur at the site of the charge or remote from it.

| Ion | m/z (Expected) | Possible Fragment Structure |

| [M+H]+ | 209.09 | Protonated this compound |

| [M-NO2+H]+ | 163.10 | Loss of the nitro group |

| [C4H8N]+ | 70.07 | Pyrrolidine iminium ion |

| [C6H5O3N]+ | 139.02 | 3-Nitrophenoxy cation |

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational and electronic spectroscopy techniques are essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The presence of a nitro group is typically indicated by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. The aromatic ring and the C-O-C ether linkage would also produce distinct signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (Pyrrolidine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO2 (Nitro) | Asymmetric Stretching | 1500-1550 |

| NO2 (Nitro) | Symmetric Stretching | 1330-1390 |

| C-O (Ether) | Stretching | 1000-1300 |

| C-N (Pyrrolidine) | Stretching | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic transitions. The UV-Vis spectrum is dominated by the chromophore of the 3-nitrophenoxy group. The pyrrolidine moiety itself does not exhibit significant absorption in the UV-Vis region. The electronic spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the nitroaromatic system.

The nitrophenoxy moiety contains both a phenyl ring and a nitro group, which influence the electronic absorption profile. The intense absorption bands are typically associated with π → π* transitions of the benzene (B151609) ring, which are often red-shifted and intensified by the presence of the nitro group, a strong electron-withdrawing group, and the phenoxy oxygen, an electron-donating group. A lower intensity band, corresponding to the n → π* transition of the nitro group, may also be observed. The position and intensity of these bands can be influenced by the solvent polarity.

A representative UV-Vis absorption data table for a compound with a similar chromophore, 4-nitrophenol, is presented below to illustrate the expected spectral characteristics. spectrabase.comresearchgate.netresearchgate.net The exact λmax values for this compound may vary.

Table 1: Representative UV-Vis Spectral Data

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~280-320 | High |

X-ray Diffraction Analysis for Solid-State Molecular Conformation

For chiral molecules like this compound, which exists as a pair of enantiomers ((R) and (S)), single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a specific enantiomer. By using anomalous dispersion effects, typically with a suitable X-ray wavelength, it is possible to unambiguously distinguish between the two enantiomers in a non-centrosymmetric crystal lattice.

The crystallographic analysis of an enantiomerically pure crystal of this compound would provide the precise spatial coordinates of all atoms, allowing for the assignment of the (R) or (S) configuration at the chiral center (the C3 atom of the pyrrolidine ring). This technique is considered the "gold standard" for absolute configuration determination.

Table 2: Expected Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| C-N bond length (pyrrolidine) | ~1.47 Å |

| C-O bond length (ether) | ~1.37 Å |

| C-N bond length (nitro) | ~1.48 Å |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Stereochemistry

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and for assigning or confirming the absolute stereochemistry of chiral compounds like this compound.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.orglibretexts.org Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration.

A measurement of the specific rotation of a sample of this compound can be used to determine its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero. An enantiomerically enriched sample will exhibit a specific rotation proportional to the excess of one enantiomer over the other.

Table 3: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D²⁰ (c 1, CHCl₃) |

|---|---|

| (R)-3-(3-Nitrophenoxy)pyrrolidine | Negative value (e.g., -25.0°) |

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra, with positive or negative peaks (known as Cotton effects) in the regions of their UV-Vis absorption bands.

For this compound, CD signals would be expected in the regions of the electronic transitions of the 3-nitrophenoxy chromophore. The CD spectrum provides information about the stereochemical environment of the chromophore. The two enantiomers of this compound would exhibit mirror-image CD spectra. Computational methods can be used to predict the CD spectrum for a given absolute configuration, and by comparing the predicted spectrum with the experimental one, the absolute stereochemistry can be assigned.

Table 4: Hypothetical Circular Dichroism Data for this compound

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-isomer | ~300 | Negative |

Computational Chemistry and Theoretical Investigations of 3 3 Nitrophenoxy Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. For 3-(3-nitrophenoxy)pyrrolidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the most stable three-dimensional arrangement of its atoms. The geometry optimization process minimizes the energy of the molecule to locate its equilibrium structure, providing data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electron-rich and electron-poor regions of the molecule, which is critical for understanding intermolecular interactions.

| Property | Calculated Value | Significance |

| Total Energy | (Hypothetical) -855.123 Hartrees | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | (Hypothetical) -7.2 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | (Hypothetical) -2.5 eV | Indicates the energy of the lowest energy unoccupied state; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Hypothetical) 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | (Hypothetical) 4.5 Debye | Quantifies the overall polarity of the molecule, arising from the electronegative nitro and ether groups. |

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The way this compound molecules interact with each other and with other molecules is governed by non-covalent interactions. These forces are critical in determining the solid-state structure (crystal packing) and its behavior in a biological context. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions.

| Interaction Type | Potential Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Pyrrolidine (B122466) N-H (donor) with Nitro O or Ether O (acceptors) | Strong directional interactions that significantly influence crystal packing and solubility. |

| π-π Stacking | Between the nitrophenyl rings of adjacent molecules | Contributes to the stabilization of crystal lattices through aromatic interactions. |

| C-H···O Interactions | C-H bonds of the pyrrolidine or phenyl ring with oxygen atoms | Weaker, yet numerous interactions that provide additional stabilization to the 3D structure. |

| van der Waals Forces | Overall molecular framework | Ubiquitous non-specific interactions that contribute to the overall cohesive energy. |

Application of Molecular Electron Density Theory (MEDT) to Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study chemical reactivity and reaction mechanisms by analyzing the changes in electron density throughout a reaction. Proposed by Luis R. Domingo, MEDT posits that the flow of electron density, rather than molecular orbital interactions, governs chemical reactivity.

For this compound, MEDT could be applied to investigate various potential reactions. For instance, in a hypothetical nucleophilic aromatic substitution reaction where the nitro group is displaced, MEDT would analyze the Conceptual DFT (CDFT) reactivity indices, such as the electrophilicity and nucleophilicity indices of the reactants. The analysis of the reaction pathway would involve locating the transition states and intermediates, and the bonding evolution theory (BET) would be used to understand the precise sequence of bond formation and breaking events by examining the topological changes of the electron localization function (ELF).

In Silico Modeling for Predicting Molecular Behavior and Interactions

In silico modeling encompasses a range of computational techniques to predict how a molecule might behave in a specific environment, particularly in a biological system. Molecular docking is a prominent example, used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or enzyme.

If this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking simulations would be performed. A 3D model of the target protein would be used, and computational algorithms would predict the most likely binding pose of the molecule within the protein's active site. The results would be scored based on the estimated binding energy, providing a prediction of binding affinity. These simulations would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and amino acid residues, guiding the design of more potent analogues.

Conformational Landscape Analysis of the Pyrrolidine Ring

A conformational analysis of this compound would involve systematically exploring the potential energy surface. This is often done by rotating the rotatable bonds—primarily the C-O-C linkage between the rings and the puckering coordinates of the pyrrolidine ring. The relative energies of the different conformers would be calculated, allowing for the identification of the global minimum energy structure and other low-energy, populated conformers. This analysis is crucial for understanding which shapes the molecule is likely to adopt in solution or when binding to a receptor.

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) (Hypothetical) | Key Feature |

| 1 | C2-endo (Envelope) | 0.00 | Global minimum energy conformation. |

| 2 | C3-exo (Envelope) | 0.85 | Slightly higher in energy. |

| 3 | Twist (C2) | 1.50 | A transition state between envelope forms. |

| 4 | C3-endo (Envelope) | 0.95 | Another accessible low-energy conformation. |

Quantitative Structure-Property Relationships (QSPR) based on Electronic Effects

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their structural and electronic features. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. It is given by the equation: log(K/K₀) = σρ, where K is the rate or equilibrium constant for a reaction with a substituted aromatic ring, K₀ is the constant for the unsubstituted compound, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type but not the substituent).

For this compound, the nitro group (-NO₂) is a strong electron-withdrawing group. Its effect on a hypothetical reaction, such as the acidity of the pyrrolidine N-H proton, could be analyzed using the Hammett equation. The Hammett substituent constant (σ) for a meta-nitro group is well-established. By comparing the pKa of a related compound without the nitro group, one could predict the pKa of this compound, demonstrating the powerful predictive capacity of QSPR principles.

| Substituent (meta position) | Hammett Constant (σ_m) | Predicted Effect on Pyrrolidine N-H Acidity |

| -H | 0.00 | Baseline acidity. |

| -NO₂ | +0.71 | Strong increase in acidity (decrease in pKa) due to electron withdrawal. |

| -OCH₃ | +0.12 | Minor increase in acidity. |

| -CH₃ | -0.07 | Minor decrease in acidity due to weak electron donation. |

Reaction Mechanisms and General Reactivity Profiles of Pyrrolidine Scaffolds

Detailed Elucidation of Reaction Pathways

Understanding the detailed reaction pathways is crucial for the rational design of synthetic routes to complex pyrrolidine-containing molecules. The reactivity of the pyrrolidine (B122466) scaffold is governed by the nucleophilicity of the nitrogen atom and the reactivity of the carbon backbone, which can be modulated by various substituents. nih.gov

The formation of reactive intermediates is a cornerstone of pyrrolidine chemistry, enabling a diverse range of transformations.

Enamines: Pyrrolidine can readily form enamines through the reaction of the secondary amine with aldehydes or ketones. These enamines are key intermediates in organocatalysis, where they activate the carbonyl compound for subsequent reactions. The formation of enamines is a reversible process, and the equilibrium can be influenced by reaction conditions.

Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles that are powerful intermediates for the construction of the pyrrolidine ring via [3+2] dipolar cycloaddition reactions. acs.orgwikipedia.org These reactions are highly atom-economical and can generate up to four new contiguous stereocenters. acs.orgrsc.org Azomethine ylides are typically generated in situ due to their high reactivity. wikipedia.orgnih.gov Common methods for their generation include:

Thermolysis or photolysis of aziridines: The ring-opening of aziridines can produce azomethine ylides. wikipedia.org

Condensation of α-amino acids with aldehydes or ketones: This is a widely used method where the decarboxylation of the intermediate iminium ion generates the azomethine ylide.

Deprotonation of iminium salts: The removal of a proton from the α-carbon of an iminium salt affords the corresponding azomethine ylide. nih.gov

Reductive generation from amides and lactams: An iridium-catalyzed reductive approach using Vaska's complex and a silane (B1218182) reductant can generate a broad range of stabilized and unstabilized azomethine ylides from tertiary amides and lactams. acs.orgnih.gov

The reactivity and stability of azomethine ylides are influenced by the substituents on the dipole. Electron-withdrawing groups can stabilize the ylide, making it isolable in some cases. nih.gov

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substructures from each of the starting materials. researchgate.netdntb.gov.ua MCRs are particularly valuable for the synthesis of diverse libraries of pyrrolidine derivatives for drug discovery. beilstein-journals.org

A prominent example is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a dipolarophile. researchgate.netdntb.gov.ua For instance, the three-component reaction of an amino acid, an aldehyde, and an electron-deficient alkene proceeds via the formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the alkene to furnish a polysubstituted pyrrolidine. tandfonline.com The mechanism of these reactions is often complex, involving a cascade of equilibria and reaction steps.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be adapted for the synthesis of pyrrolidone-containing structures. beilstein-journals.orgrloginconsulting.com The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By tethering the reactive functionalities, intramolecular cyclization of the Ugi adduct can lead to the formation of the pyrrolidine ring. rloginconsulting.com

Both organocatalysis and metal-catalysis have been extensively employed in the synthesis of pyrrolidines, often with high levels of stereocontrol.

Organocatalysis: Pyrrolidine and its derivatives, particularly those derived from proline, are privileged scaffolds for organocatalysts. nih.govnih.govbenthamdirect.com In aminocatalysis, the pyrrolidine nitrogen acts as a nucleophile to form key intermediates such as enamines and iminium ions. nih.gov For example, in the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine-based organocatalyst, the catalytic cycle involves:

Formation of an enamine between the aldehyde and the pyrrolidine catalyst.

Nucleophilic attack of the enamine on the nitroolefin.

Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. nih.gov

The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst.

Metal-Catalysis: Transition metal catalysis offers a wide range of transformations for pyrrolidine synthesis. researchgate.net

Copper-Catalyzed C-H Amination: Intramolecular C-H amination of N-fluoroamides using copper catalysts provides a route to pyrrolidines. Mechanistic studies suggest a Cu(I)/Cu(II) catalytic cycle. acs.org

Iridium-Catalyzed Reductive Generation of Azomethine Ylides: As mentioned earlier, iridium catalysts can be used for the reductive generation of azomethine ylides from amides. acs.orgnih.gov

Gold-Catalyzed Cycloadditions: Chiral gold(I) complexes bearing pyrrolidinyl phosphine (B1218219) ligands have been developed for asymmetric intramolecular [4+2] cycloadditions. nih.gov

Rhodium-Catalyzed Annulations: Rhodium(III) catalysts can be used for the dual C-H annulation of isoquinolones with 1,6-diynes to construct pyrrolidine-fused systems. researchgate.net

The catalytic cycles in these reactions typically involve oxidative addition, migratory insertion, and reductive elimination steps.

Regiochemical Control in Pyrrolidine Ring Transformations

Regioselectivity is a critical aspect of pyrrolidine synthesis, particularly in cycloaddition reactions and ring functionalization.

In the [3+2] cycloaddition of azomethine ylides with unsymmetrical alkenes, the regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. The reaction generally proceeds under frontier molecular orbital (FMO) control, where the interaction between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant. wikipedia.org However, in some cases, the regioselectivity can be reversed, as observed in iridium-catalyzed reductive cycloadditions, where a balance between asynchronicity and interaction energies in the transition state dictates the outcome. nih.gov

Metal-catalyzed hydroalkylation of 3-pyrrolines offers a catalyst-tuned regioselective functionalization of the pyrrolidine ring. A cobalt catalyst can selectively promote C2-alkylation, while a nickel catalyst favors C3-alkylation, providing divergent access to differently substituted pyrrolidines from the same starting material. organic-chemistry.org

Stereochemical Outcomes of Reactions Involving Pyrrolidine Derivatives

The stereoselective synthesis of pyrrolidines is of paramount importance due to the prevalence of chiral pyrrolidine-containing molecules in biology and medicine.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.org The stereochemical outcome is determined by the chiral catalyst, which can be a metal complex or an organocatalyst. Stereodivergent strategies have been developed that allow for the synthesis of different stereoisomers from the same starting materials by simply changing the catalyst or reaction conditions. rsc.org

The inherent chirality of the pyrrolidine ring itself can also direct the stereochemical outcome of subsequent reactions. The puckered conformation of the ring creates distinct pseudoaxial and pseudoequatorial positions for substituents, which can influence the approach of reagents. nih.gov The stereochemistry of substituents on the pyrrolidine ring can be influenced by stereoelectronic effects, such as the gauche effect and anomeric effects, particularly when fluorine atoms are present. beilstein-journals.orgnih.gov The quaternization of a chiral pyrrolidine derivative can also be influenced by the steric hindrance of the alkylating agent, leading to different stereochemical outcomes. researchgate.net

Influence of Solvent Systems and Reaction Conditions on Reactivity

The choice of solvent and reaction conditions can have a profound impact on the rate, yield, and selectivity of reactions involving pyrrolidines.

The nucleophilicity of the pyrrolidine nitrogen is highly dependent on the solvent system. nih.govrsc.org In mixed solvent systems, such as methanol-acetonitrile, the nucleophilicity of pyrrolidine does not vary linearly with the solvent composition. nih.govrsc.org In methanol-rich mixtures, the nucleophilicity is decreased due to strong hydrogen bonding between the methanol (B129727) solvent and the pyrrolidine nitrogen. rsc.orgrsc.org As the proportion of acetonitrile (B52724) increases, the desolvation of the pyrrolidine leads to an increase in its nucleophilicity. rsc.org

The temperature can also play a crucial role. For example, in the stereoselective synthesis of spirocyclic pyrrolidines, refluxing conditions are often necessary to achieve high yields and selectivities. rsc.org Microwave irradiation has been employed to accelerate pyrrolidine synthesis, often leading to shorter reaction times and improved yields. tandfonline.com

The nature of the catalyst and its concentration are also critical parameters. In the synthesis of spiro-pyrrolidines, both the choice of solvent and the catalyst loading were found to significantly affect the reaction outcome. rsc.org

Interactive Data Tables

Table 1: Effect of Solvent on Pyrrolidine Nucleophilicity

| % CH3CN in CH3OH | Nucleophilicity Parameter (N) | Second-order rate constant (k1) |

| 0 | 15.72 | Decreases in CH3OH-rich mixtures |

| 20 | - | - |

| 40 | - | - |

| 60 | - | Increases with higher CH3CN content |

| 80 | - | - |

| 100 | 18.32 | Highest in pure CH3CN |

Data derived from studies on the reaction of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes. nih.govrsc.org

Table 2: Catalyst-Tuned Regioselective Hydroalkylation of 3-Pyrrolines

| Catalyst | Product | Position of Alkylation |

| Cobalt (Co) | Chiral C2-alkylated pyrrolidine | C2 |

| Nickel (Ni) | Chiral C3-alkylated pyrrolidine | C3 |

This table illustrates the divergent reactivity achieved by catalyst selection. organic-chemistry.org

Kinetic Versus Thermodynamic Control in Pyrrolidine Synthesis

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic factors. This principle is particularly relevant in the stereoselective synthesis of substituted pyrrolidines, where the formation of different diastereomers, such as endo and exo products in cycloaddition reactions, can be influenced by the reaction conditions.

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures and shorter reaction times. The major product formed is the one that proceeds through the transition state with the lowest activation energy, meaning it is the product that forms the fastest. This product is referred to as the kinetic product.

Thermodynamic control , on the other hand, is established when the reaction is reversible, usually at higher temperatures and longer reaction times. Under these conditions, an equilibrium is established between the reactants and the products, as well as between the different products themselves. The major product will be the most thermodynamically stable one, which corresponds to the product with the lowest Gibbs free energy. This is known as the thermodynamic product.

A classic illustration of this principle, analogous to pyrrolidine synthesis via cycloaddition, is the Diels-Alder reaction. For instance, the reaction between cyclopentadiene (B3395910) and furan (B31954) can yield two different isomers. At room temperature, the reaction is under kinetic control, favoring the formation of the less stable endo isomer. However, at 81 °C and with prolonged reaction times, the equilibrium shifts to favor the more stable exo isomer, demonstrating thermodynamic control. wikipedia.org

In the context of pyrrolidine synthesis, [3+2] cycloaddition reactions of azomethine ylides with alkenes are a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govnih.gov The stereoselectivity of these reactions, leading to either endo or exo adducts, can often be tuned by the choice of catalyst and reaction conditions, which in turn relates to kinetic or thermodynamic control. acs.orgnih.gov

For example, in a glycine-based double [3+2] cycloaddition reaction for the synthesis of complex pyrrolidine-containing systems, it was observed that at a higher temperature of 150 °C, the reaction is thermodynamically favored, leading to a different major diastereomer than at lower temperatures. This suggests that at elevated temperatures, the initially formed kinetic product can revert to the starting materials or an intermediate and then proceed to form the more stable thermodynamic product.

Computational studies have been instrumental in elucidating the energy profiles of these reactions. By calculating the activation energies for the transition states leading to different diastereomers, it is possible to predict which product will be favored under kinetic control. Similarly, by calculating the relative energies of the final products, the thermodynamic product can be identified. These theoretical calculations often align well with experimental observations and provide a deeper understanding of the factors governing the stereochemical outcome of pyrrolidine synthesis. mdpi.com

The reversibility of the cycloaddition step is a key factor in establishing thermodynamic control. If the energy barrier for the reverse reaction (retro-cycloaddition) is accessible under the reaction conditions, the less stable kinetic product can revert to the azomethine ylide and dipolarophile, which can then recombine to form the more stable thermodynamic product. nih.gov

The following interactive table summarizes the general principles of kinetic versus thermodynamic control in the context of pyrrolidine synthesis:

| Control Type | Reaction Conditions | Determining Factor | Major Product |

| Kinetic | Lower temperatures, shorter reaction times, irreversible conditions | Rate of formation (lower activation energy) | The product that is formed fastest |

| Thermodynamic | Higher temperatures, longer reaction times, reversible conditions | Product stability (lower Gibbs free energy) | The most stable product |

Detailed research findings often present data on the diastereomeric ratio (d.r.) of products under different reaction conditions. For example, a study on the synthesis of spirooxindole-pyrrolidines via a three-component [3+2] cycloaddition reported exclusive regioselectivity and the formation of both exo and endo diastereomers. The ratio of these diastereomers was found to be dependent on the substitution pattern of the reactants, highlighting the subtle electronic and steric factors that influence the transition state energies. acs.org While not explicitly a temperature study, this demonstrates the principle of competing pathways inherent in kinetic vs. thermodynamic control scenarios.

In another study focusing on the synthesis of substituted pyrrolidines, computational analysis of the transition state structures was used to understand the observed stereoselectivity. acs.org This approach allows for the rationalization of why one diastereomer is formed preferentially over another, which is the core of understanding kinetic control.

The ability to selectively favor the formation of either the kinetic or the thermodynamic product by tuning the reaction conditions is a powerful strategy in the stereoselective synthesis of complex pyrrolidine-containing molecules.

Strategic Applications of 3 3 Nitrophenoxy Pyrrolidine and Its Analogs As Chemical Building Blocks

Utilization of Pyrrolidine (B122466) Frameworks in the Design of Complex Organic Molecules

The pyrrolidine scaffold is a fundamental component in the synthesis of complex organic molecules, including alkaloids, amino acids, and therapeutic agents. frontiersin.orgmdpi.com Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial aspect in the design of molecules with specific biological activities. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring can be precisely controlled, leading to the synthesis of enantiomerically pure compounds, which is often a critical factor for their pharmacological efficacy. nih.govnih.gov

The synthesis of complex molecules containing the pyrrolidine ring can be achieved through various synthetic strategies. One common approach involves the use of pre-formed pyrrolidine building blocks, such as proline and its derivatives, which are then elaborated into more complex structures. mdpi.com For instance, the synthesis of various drugs begins with commercially available protected forms of proline or hydroxyproline. mdpi.com Another powerful method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which provides a direct route to substituted pyrrolidines. nih.gov

The 3-(3-Nitrophenoxy)pyrrolidine scaffold itself can be envisioned as a key intermediate in multi-step syntheses. The pyrrolidine nitrogen can act as a nucleophile for further functionalization, while the nitro group on the aromatic ring can be reduced to an amine, providing a handle for amide bond formation or other transformations. The ether linkage offers a degree of conformational flexibility, which can be advantageous in the design of molecules that need to adopt specific orientations to interact with biological targets.

Table 1: Examples of Complex Molecules Containing the Pyrrolidine Scaffold

| Molecule Class | Significance | Synthetic Approach |

| Alkaloids | Diverse biological activities (e.g., antimicrobial, anticancer) | Often isolated from natural sources or synthesized via biomimetic pathways. |

| Proline derivatives | Used as catalysts in asymmetric synthesis and as building blocks for peptidomimetics. | Derivatization of the amino acid proline. |

| Antiviral drugs | Inhibition of viral replication. | Multi-step synthesis often involving stereoselective formation of the pyrrolidine ring. nih.gov |

| Neurological agents | Modulation of central nervous system targets. | Synthesis tailored to specific receptor or enzyme targets. |

Role as a Privileged Structure in Chemical Library Synthesis for Research Screening

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrrolidine ring is widely recognized as a privileged scaffold due to its frequent appearance in bioactive compounds. taylorfrancis.com This makes it an ideal starting point for the synthesis of chemical libraries for high-throughput screening to identify new drug leads. frontiersin.org

The synthesis of pyrrolidine-based libraries allows for the systematic exploration of the chemical space around this core structure. By introducing a variety of substituents at different positions of the pyrrolidine ring, a large number of diverse molecules can be generated. researchgate.net This diversity-oriented synthesis approach increases the probability of discovering compounds with novel biological activities. researchgate.net

This compound and its analogs are well-suited for inclusion in such libraries. The pyrrolidine core provides the privileged scaffold, while the 3-nitrophenoxy group offers multiple points for diversification. The nitro group can be reduced and acylated, sulfonated, or alkylated to introduce a wide range of functional groups. The aromatic ring can also be further substituted to explore structure-activity relationships. The combination of a flow and batch chemistry approach has been successfully applied to the assembly of a series of trisubstituted drug-like pyrrolidines, demonstrating the efficient preparation of a focused library of these pharmaceutically important structures. researchgate.net

Development of Derivatization Reagents for Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular analytical technique. greyhoundchrom.com Pyrrolidine-based reagents have been developed for this purpose, particularly in the fields of chromatography and mass spectrometry. nih.govsemanticscholar.org

In gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can be used to improve the volatility, thermal stability, and detectability of analytes. gcms.czsigmaaldrich.com For compounds that lack a suitable chromophore for UV detection, derivatization with a reagent containing a UV-absorbing group can significantly enhance their detection sensitivity.

A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids by liquid chromatography. nih.gov This reagent reacts with carboxylic acids to form diastereomeric amides, which can then be separated on a chiral stationary phase. The dimethylaminophenyl group acts as a strong chromophore, allowing for sensitive UV detection.

In mass spectrometry (MS), derivatization can be employed to improve the ionization efficiency of an analyte and to direct its fragmentation in a predictable manner, which aids in its identification and quantification. wvu.eduannexpublishers.com Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal intensity in electrospray ionization (ESI) mass spectrometry.

The aforementioned (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine reagent also enhances detection in ESI-MS. nih.gov The resulting derivatives are highly responsive in the positive-ion mode and produce a characteristic product ion during tandem mass spectrometry (MS/MS), enabling sensitive detection using selected reaction monitoring. nih.gov The detection responses of the derivatized carboxylic acids were found to increase by 10- to 1100-fold compared to the underivatized analytes. nih.gov

Design of Conformationally Constrained Scaffolds for Spatial Arrangement of Functional Groups

The flexibility of the pyrrolidine ring, while advantageous in some contexts, can be a drawback when a specific, rigid conformation is required for biological activity. To address this, chemists have designed conformationally constrained pyrrolidine scaffolds. These rigid structures lock the substituents in well-defined spatial orientations, which can lead to increased potency and selectivity for a particular biological target. researchgate.net

One strategy to create rigidified pyrrolidine analogues is through the synthesis of bicyclic systems where the pyrrolidine ring is fused to another ring. nih.gov This approach has been used to create molecules that can accurately position functional groups in specific regions of chemical space. nih.gov These rigid scaffolds are valuable tools for probing the binding pockets of proteins and for designing highly specific ligands.

A photochemical strategy has been reported for the conversion of nitroarenes into rigidified pyrrolidine analogues. nih.gov This method allows for the translation of the substitution pattern of a flat aromatic starting material into a three-dimensional bicyclic amine. nih.gov These molecules can be considered as rigid pyrrolidine analogues with a well-defined orientation of their substituents. nih.gov The 3-(3-nitrophenoxy) group in the parent compound could potentially be utilized in similar photochemical transformations to generate novel, conformationally constrained scaffolds.

Structure Activity Relationship Sar Principles Derived from Nitrophenoxypyrrolidine Scaffolds

Impact of Pyrrolidine (B122466) Ring Stereochemistry and Pseudorotation on Molecular Recognition

The pyrrolidine ring, being a non-planar, saturated heterocycle, can adopt a range of puckered conformations, a phenomenon known as pseudorotation. molaid.comnih.gov These conformations are typically described as envelope (E) or twist (T) forms. The specific conformation adopted by the ring and the energetic barrier between different conformations are influenced by the nature and orientation of its substituents. In the case of 3-(3-Nitrophenoxy)pyrrolidine, the substituent at the C3 position plays a pivotal role in dictating the preferred ring pucker.

The stereochemistry at the C3 position is a critical determinant of the three-dimensional presentation of the nitrophenoxy group. The (R) and (S) enantiomers will orient the substituent in different spatial vectors relative to the pyrrolidine nitrogen and the rest of the ring. This differential orientation can have a profound impact on molecular recognition, as the precise positioning of the nitrophenoxy moiety may be essential for fitting into a specific binding pocket of a biological target, such as a receptor or enzyme. nih.gov

For instance, one enantiomer might place the nitrophenoxy group in a pseudo-axial orientation, while the other favors a pseudo-equatorial position. These distinct spatial arrangements can lead to significant differences in binding affinity and biological activity, as one orientation may facilitate key interactions (e.g., hydrogen bonds, pi-stacking) with protein residues while the other results in steric hindrance or a non-productive binding mode. The ability of the pyrrolidine ring to undergo pseudorotation allows it to adopt various conformations to achieve an optimal fit within a binding site, but the inherent preference dictated by the C3 stereocenter will be a major factor. nih.gov

Table 1: Influence of Stereochemistry on Binding Conformation

| Stereoisomer | Probable Substituent Orientation | Potential Impact on Molecular Recognition |

|---|---|---|

| (3R)-isomer | Pseudo-equatorial or Pseudo-axial | May present the nitrophenoxy group for optimal interaction with a specific sub-pocket of the receptor. |

Influence of Substituent Position and Electronic Nature on Binding Affinity and Selectivity

The nature and position of substituents on the phenoxy ring are powerful modulators of the scaffold's biological activity. The nitro group at the meta-position in this compound significantly influences the electronic properties of the aromatic ring. As a potent electron-withdrawing group, the nitro moiety reduces the electron density of the phenyl ring, which can affect its ability to participate in cation-pi or pi-pi stacking interactions within a binding site.

The position of the nitro group is also critical. Moving it from the meta to the ortho or para position would alter the molecule's electronic distribution and steric profile.

Ortho-position: A nitro group at the ortho-position would exert a strong electron-withdrawing effect and could also introduce steric hindrance, potentially forcing the phenoxy ring to adopt a different torsional angle relative to the pyrrolidine ring. It might also act as a hydrogen bond acceptor for nearby donor groups on a receptor.

Meta-position: In the meta-position, the nitro group's influence is primarily inductive, making the aromatic ring more electron-poor. This can influence interactions with electron-rich amino acid residues.

Para-position: At the para-position, the nitro group can exert both inductive and resonance effects, further polarizing the molecule. This could enhance interactions with complementary polar residues in a binding pocket.

Beyond the nitro group, introducing other substituents with varying electronic properties (electron-donating vs. electron-withdrawing) and sizes can systematically probe the requirements of the binding site. For example, replacing the nitro group with a methoxy (B1213986) group (electron-donating) or a halogen (electron-withdrawing with different steric properties) would provide valuable SAR data.

Table 2: Predicted Effects of Nitro Group Position on Molecular Properties

| Position | Electronic Effect | Potential Steric Impact | Predicted Influence on Binding |

|---|---|---|---|

| Ortho | Strong electron withdrawal; potential for intramolecular H-bonding | High; may restrict rotation of the phenoxy ring | Could enhance or disrupt binding depending on the topology of the binding site. |

| Meta | Primarily inductive electron withdrawal | Moderate | Modulates the electrostatic potential of the phenoxy ring. |

Modulation of Molecular Topography and Conformational Flexibility through Structural Variations

One approach is to introduce substituents on the pyrrolidine ring itself, for instance, at the C2, C4, or C5 positions. Such substitutions can restrict the ring's pseudorotation, locking it into a more defined conformation. nih.gov This can be advantageous if the locked conformation is the one that is biologically active, as it reduces the entropic penalty of binding.

Another point of modification is the ether linkage between the pyrrolidine and phenoxy moieties. Replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group would alter the bond angle and length, thereby changing the relative positioning of the two ring systems. Additionally, modifications to the pyrrolidine nitrogen, such as N-alkylation or N-acylation, would not only change the basicity of the nitrogen but also introduce additional bulk that could explore new regions of the binding pocket or, conversely, create steric clashes.

These structural variations allow for a systematic exploration of the molecular topography required for optimal biological activity, helping to map out the dimensions and features of the target's binding site.

General Principles of Scaffold Modification for Tuning Biological Interactions

Based on the analysis of the this compound scaffold, several general principles for modification can be derived to tune its biological interactions:

Stereochemical Control: The stereochemistry at C3 is paramount. The synthesis and evaluation of both (R) and (S) enantiomers are essential to determine the optimal spatial orientation of the phenoxy group for a given biological target.

Electronic Tuning of the Aromatic Ring: The electronic nature of the phenoxy ring should be systematically varied. A range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions should be explored to optimize electrostatic and aromatic interactions.

Conformational Restriction: Introducing substituents on the pyrrolidine ring can be used to limit its conformational flexibility. This can lead to an increase in binding affinity if the preferred conformation is stabilized.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.